molecular formula C21H21NO B14222432 4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole CAS No. 827302-99-8

4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole

Cat. No.: B14222432
CAS No.: 827302-99-8
M. Wt: 303.4 g/mol
InChI Key: IUBWYMOHASHHKX-UHFFFAOYSA-N
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Description

4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a diphenylethenyl group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-diphenylethenyl ketone with an appropriate amine and a dehydrating agent to form the oxazole ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the phenyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole is unique due to its specific combination of substituents on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

827302-99-8

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

4-(2,2-diphenylethenyl)-5-methyl-2-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C21H21NO/c1-15(2)21-22-20(16(3)23-21)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15H,1-3H3

InChI Key

IUBWYMOHASHHKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C(C)C)C=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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